molecular formula C7H6ClF3N2 B1425125 6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 1208081-32-6

6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1425125
CAS No.: 1208081-32-6
M. Wt: 210.58 g/mol
InChI Key: RFATTWKJSLOMMZ-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine (CAS 1208081-32-6) is a chemical compound with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol . This amine-substituted pyridine derivative is characterized by a chloro group at the 6-position and a trifluoromethyl group at the 4-position of the pyridine ring, which are functional groups known to influence the molecule's electronic properties, metabolic stability, and binding affinity in medicinal chemistry applications . As a building block in synthetic organic chemistry, this compound is a valuable precursor for the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. The reactive chloro and amine groups make it a versatile intermediate for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations relevant to drug discovery programs . Handling and Storage: For optimal stability, this product should be stored in a dark place under an inert atmosphere at 2-8°C . Note: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-12-6-3-4(7(9,10)11)2-5(8)13-6/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFATTWKJSLOMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-chloro-4-(trifluoromethyl)pyridine is reacted with methylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

6-Chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows it to be utilized in creating derivatives with specific functionalities. The following reactions are commonly associated with this compound:

  • Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles using reagents like sodium methoxide or potassium tert-butoxide.
  • Oxidation and Reduction : The compound can participate in redox reactions, altering its oxidation state with agents like potassium permanganate or hydrogen peroxide.

The biological activity of this compound has been investigated for its potential pharmacological applications:

  • CYP1A2 Inhibition : This compound acts as an inhibitor of the CYP1A2 enzyme, which is critical in drug metabolism. Inhibiting this enzyme can significantly affect the pharmacokinetics of various drugs, suggesting potential applications in modulating drug interactions and enhancing therapeutic efficacy.
  • Antichlamydial Activity : Research indicates that derivatives similar to this compound exhibit selective activity against Chlamydia trachomatis. The trifluoromethyl group is crucial for imparting this activity, highlighting the importance of specific substituents in developing selective therapeutic agents.

Pharmaceuticals

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features enable it to serve as a precursor for drugs targeting specific biological pathways.

Agrochemicals

The compound is also employed in the production of agrochemicals. Its chemical properties allow for modifications that can enhance the efficacy of agricultural products, contributing to improved pest control and crop yield.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring-Type Variations

Pyridine vs. Pyrimidine Derivatives
  • 6-Chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS: 1023813-53-7): This pyrimidine analogue replaces the pyridine ring with a pyrimidine core (two nitrogen atoms at positions 1 and 3). Pyrimidines generally exhibit higher polarity and are more prevalent in nucleobase mimics .
  • 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine: Synthesized via iodination with N-iodosuccinimide, this compound lacks the methylamino group but retains the chloro and trifluoromethyl substituents. Its applications include catalytic cross-coupling reactions .
Positional Isomers
  • 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-28-3): A positional isomer with the trifluoromethyl group at position 5 instead of 3.

Functional Group Modifications

Amine Group Variations
  • 6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine (CAS: 1111698-32-8): Replaces the methylamino group with a furanylmethylamine moiety. The furan oxygen enhances hydrophilicity but may decrease metabolic stability compared to the methyl group in the target compound .
  • N-[(Piperidin-4-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine :
    Incorporates a piperidine-methyl group, introducing basicity and conformational flexibility. Such modifications are common in CNS-targeting pharmaceuticals .
Halogen and CF₃ Combinations
  • Fluazinam (CAS: 79622-59-6):
    A complex agrochemical with nitro, chloro, and trifluoromethyl groups on a biphenyl scaffold. While structurally distinct, it shares the trifluoromethyl-chloro motif, highlighting the importance of these groups in pesticidal activity .
  • 3-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine: A brominated derivative with additional nitro groups, increasing reactivity and toxicity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight Key Applications
6-Chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine Pyridine 2-NHCH₃, 4-CF₃, 6-Cl 225.6 Pharmaceutical intermediates
6-Chloro-5-(trifluoromethyl)pyridin-2-amine Pyridine 2-NH₂, 5-CF₃, 6-Cl 196.56 Agrochemical research
4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine 2-NH₂, 4-Cl, 6-CF₃ 209.5 Catalysis
Fluazinam Biphenyl Multiple Cl, NO₂, CF₃ groups 465.1 Fungicide

Biological Activity

6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative notable for its unique structural features, including a chloro group at the 6-position and a trifluoromethyl group at the 4-position. This compound has garnered attention due to its potential pharmacological applications, particularly in drug metabolism and therapeutic interventions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₄ClF₃N₂
  • Molecular Weight : Approximately 196.56 g/mol
  • CAS Number : 34486-23-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to engage with hydrophobic regions of proteins or enzymes. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, which influences the compound’s binding affinity and overall biological activity.

1. CYP1A2 Inhibition

One of the significant biological activities of this compound is its role as a CYP1A2 inhibitor . CYP1A2 is an enzyme involved in drug metabolism, and the inhibition of this enzyme can affect the pharmacokinetics of various drugs. This property suggests that this compound could be useful in modulating drug interactions and enhancing therapeutic efficacy.

2. Antichlamydial Activity

Recent studies have indicated that derivatives similar to this compound exhibit selective activity against Chlamydia trachomatis. The presence of the trifluoromethyl group has been shown to be crucial for imparting antichlamydial activity, highlighting the importance of specific substituents in developing selective therapeutic agents . In comparative studies, compounds containing this group demonstrated superior efficacy compared to others lacking it.

3. Anticancer Potential

There is emerging evidence suggesting that compounds with similar structural features may hold anticancer properties. The unique electronic characteristics imparted by the chloro and trifluoromethyl groups could enhance their efficacy against various cancer cell lines, making them potential candidates for further development in oncology .

Case Studies and Research Findings

StudyFindings
Benchchem AnalysisInvestigated for potential biological interactions and therapeutic properties.
Antichlamydial StudyHighlighted the significance of trifluoromethyl substituents in enhancing selectivity against C. trachomatis, with compounds showing mild toxicity towards mammalian cells but effective against pathogens .
CYP1A2 InhibitionDemonstrated that this compound can significantly inhibit CYP1A2, impacting drug metabolism pathways.

Q & A

Q. What are the established synthetic routes for 6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (a structural analog) is synthesized via substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia, achieving yields >85% under optimized conditions (e.g., reflux in ethanol, 12 hours) . For the target compound, introducing the N-methyl group may require alkylation of a primary amine intermediate using methyl iodide or reductive amination. Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical to avoid side products like over-alkylation .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethyl and chloro groups) and confirms methylamine attachment. For example, in related compounds, the N-methyl group appears as a singlet near δ 3.0 ppm in ¹H NMR .
  • X-ray Crystallography : SHELX software is widely used for single-crystal structure determination, resolving bond angles and molecular packing .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₇H₆ClF₃N₂: calc. 218.02, observed 218.01) .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :
  • Boiling Point : Estimated at ~252°C (extrapolated from similar trifluoromethylpyridinamines) .
  • Density : ~1.507 g/cm³, typical for halogenated pyridines .
  • Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the trifluoromethyl group’s hydrophobicity .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Methodological Answer : Competing substitution sites (e.g., chloro vs. trifluoromethyl positions) require controlled reaction conditions. Computational tools like DFT calculations predict reactive sites by analyzing electron density maps. For example, meta-chloro substituents in pyridines are less electrophilic than para-positions, guiding reagent selection (e.g., bulky bases to sterically hinder undesired pathways) .

Q. How do researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Conflicting NMR or MS data may arise from impurities (e.g., residual solvents) or tautomerism. Strategies include:
  • Reproducing experiments under standardized conditions (e.g., dry solvents, inert atmosphere).
  • Advanced NMR techniques : 2D-COSY or HSQC to assign overlapping signals.
  • Comparative analysis : Cross-referencing with structurally validated analogs (e.g., 6-chloro-4-(trifluoromethyl)pyridin-2-amine in ) .

Q. What computational methods predict the compound’s reactivity in drug discovery?

  • Methodological Answer :
  • Docking studies : Molecular docking with target proteins (e.g., kinases) evaluates binding affinity. Software like AutoDock Vina models interactions between the trifluoromethyl group and hydrophobic pockets.
  • QSAR models : Relate structural features (Cl, CF₃) to bioactivity using datasets from analogs. For example, electron-withdrawing groups enhance metabolic stability in vivo .
  • MD simulations : Assess conformational flexibility in solvent environments .

Tables for Key Data

Property Value Reference
Molecular Weight218.58 g/mol (calc.)
Boiling Point~252°C (est.)
Density1.507 g/cm³
Synthetic Yield (Analog)87% (3-chloro-5-CF₃-pyridin-2-amine)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
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6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine

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